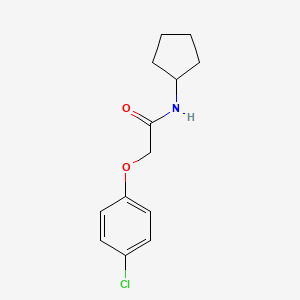
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methyl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clomazone is a selective herbicide that is used to control the growth of broadleaf weeds and grasses in various crops, including soybeans, cotton, peanuts, and sugarcane. It was first introduced in the United States in 1984 and has since become a popular herbicide due to its effectiveness and low toxicity.
Mécanisme D'action
Clomazone works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative stress. Without carotenoids, plants become more susceptible to damage from light and other environmental stressors, ultimately leading to their death.
Biochemical and physiological effects:
Clomazone has been shown to affect the physiological and biochemical processes of plants in various ways. For example, it can alter the levels of antioxidants, enzymes, and other proteins that are involved in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
Clomazone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action, making it a useful tool for studying plant physiology and biochemistry. However, its effects on non-target organisms and the environment must be carefully considered when conducting experiments.
Orientations Futures
There are several potential future directions for research on Clomazone. One area of interest is the development of new formulations that can increase its efficacy and reduce its environmental impact. Additionally, researchers may investigate the use of Clomazone in combination with other herbicides or plant growth regulators to improve weed control and crop yield. Finally, there is a need for further studies on the long-term effects of Clomazone on non-target organisms and the environment to ensure its safe and sustainable use in agriculture.
Méthodes De Synthèse
Clomazone can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methoxy-5-methylphenol with acetic anhydride to form the corresponding acetate. The acetate is then reacted with 3-methyl-2-butenoyl chloride to produce Clomazone.
Applications De Recherche Scientifique
Clomazone has been widely studied for its herbicidal properties and its effects on the environment. Researchers have investigated its efficacy in controlling different types of weeds, as well as its impact on non-target organisms such as earthworms, bees, and aquatic organisms.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-8(2)5-13(16)15-11-6-9(3)10(14)7-12(11)17-4/h5-7H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSNZKHXYMORNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)

![1-(4-ethoxy-3-methylphenyl)-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B5682200.png)
![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)

![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)
![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)
![2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5682264.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)
